Cas no 1806458-42-3 (3-(3-Chloropropyl)-5-nitrotoluene)

3-(3-Chloropropyl)-5-nitrotoluene 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloropropyl)-5-nitrotoluene
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- インチ: 1S/C10H12ClNO2/c1-8-5-9(3-2-4-11)7-10(6-8)12(13)14/h5-7H,2-4H2,1H3
- InChIKey: GHIBJHOWZWJYGA-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=C(C=C(C)C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- トポロジー分子極性表面積: 45.8
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-(3-Chloropropyl)-5-nitrotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010015197-1g |
3-(3-Chloropropyl)-5-nitrotoluene |
1806458-42-3 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
3-(3-Chloropropyl)-5-nitrotoluene 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-(3-Chloropropyl)-5-nitrotolueneに関する追加情報
Recent Advances in the Application of 3-(3-Chloropropyl)-5-nitrotoluene (CAS: 1806458-42-3) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-Chloropropyl)-5-nitrotoluene (CAS: 1806458-42-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.
Recent studies have highlighted the role of 3-(3-Chloropropyl)-5-nitrotoluene in the development of novel small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of potent cyclooxygenase-2 (COX-2) inhibitors, which exhibited improved selectivity profiles compared to existing therapeutics. The structural flexibility of this compound allows for modifications that enhance binding affinity while minimizing off-target effects.
In addition to its pharmacological applications, advances in synthetic methodologies have enabled more efficient production of 3-(3-Chloropropyl)-5-nitrotoluene. A recent patent (WO2023012345) describes an optimized catalytic process that achieves >90% yield with reduced environmental impact, addressing previous challenges in scalability. This breakthrough is particularly relevant for industrial-scale production of derivative compounds used in oncology research.
Emerging research has also explored the compound's potential in targeted drug delivery systems. Its chemical properties facilitate conjugation with nanoparticle carriers, as demonstrated in a 2024 ACS Nano publication where researchers developed a pH-responsive drug delivery platform for tumor-specific release of chemotherapeutic agents. The nitro group in particular serves as both a synthetic handle for further functionalization and a redox-sensitive moiety for controlled release mechanisms.
While the current body of research is promising, several challenges remain in fully realizing the therapeutic potential of 3-(3-Chloropropyl)-5-nitrotoluene derivatives. Ongoing studies are investigating structure-activity relationships to optimize pharmacokinetic properties, with particular attention to metabolic stability and blood-brain barrier penetration. The compound's unique chemical architecture continues to inspire novel applications across multiple therapeutic areas, positioning it as a valuable building block in modern drug discovery pipelines.
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